7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride
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Overview
Description
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a stable isotope-labeled compound. It is a derivative of Quetiapine, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. The compound is often used in scientific research to study the metabolic pathways and pharmacokinetics of Quetiapine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves multiple steps, starting from the parent compound Quetiapine. The process typically includes:
Deuteration: Introduction of deuterium atoms into the Quetiapine molecule to create the deuterated version.
Hydroxylation: Addition of a hydroxyl group to the Quetiapine molecule.
Ethoxylation: Introduction of the ethoxy group to the hydroxylated Quetiapine.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations. The final product is then purified and converted into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the structure and reactivity of Quetiapine derivatives.
Biology: Employed in metabolic studies to trace the pathways and interactions of Quetiapine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quetiapine.
Industry: Applied in the development of new antipsychotic drugs and in quality control processes for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of Quetiapine, it primarily acts on neurotransmitter receptors in the brain, including:
Dopamine Receptors: Inhibits dopamine D2 receptors, reducing psychotic symptoms.
Serotonin Receptors: Modulates serotonin 5-HT2A receptors, contributing to its antipsychotic effects.
Histamine Receptors: Blocks histamine H1 receptors, which can cause sedation.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: The parent compound, used as an antipsychotic medication.
N-desalkyl Quetiapine: A metabolite of Quetiapine with similar pharmacological properties.
7-Hydroxy Quetiapine: Another hydroxylated derivative of Quetiapine.
Uniqueness
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pharmacokinetics and metabolic pathways of Quetiapine is crucial.
Biological Activity
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a labeled metabolite of Quetiapine, an atypical antipsychotic used primarily for treating schizophrenia and bipolar disorder. The compound's unique isotopic labeling with deuterium allows for enhanced tracking in pharmacokinetic studies, providing insights into its biological activity and metabolic pathways.
As a metabolite of Quetiapine, 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 exhibits significant biological activity through its interactions with neurotransmitter receptors:
- Serotonin Receptors : Acts primarily as an antagonist at 5-HT_2A and 5-HT_1A receptors, contributing to mood stabilization.
- Dopamine Receptors : Exhibits binding affinity for D_2 receptors, which is crucial for its antipsychotic effects .
Biological Activity and Pharmacokinetics
The biological activity of this compound can be summarized as follows:
- Binding Affinity : Retains affinity for serotonin and dopamine receptors similar to its parent compound, Quetiapine.
- Metabolic Pathways : Involves hydrolysis and oxidation reactions, influenced by the presence of hydroxyl groups that facilitate hydrogen bonding and affect solubility .
- Therapeutic Effects : Contributes to the therapeutic effects observed in mood disorders and psychotic conditions due to its receptor interactions.
Comparative Analysis with Similar Compounds
The following table outlines the similarities and unique features of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 compared to related compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
Quetiapine | Parent compound | Primary antipsychotic medication |
N-desmethyl Quetiapine | Metabolite | Lacks hydroxyl group |
7-Hydroxy Quetiapine | Hydroxylated variant | Does not have deuterium labeling |
9-Hydroxy Quetiapine | Hydroxylated variant | Different position of hydroxyl group |
This comparative analysis is essential for understanding the pharmacological profiles and metabolic pathways relevant to these compounds .
Case Studies and Research Findings
Several studies have highlighted the significance of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 in clinical settings:
- Pharmacokinetic Studies : Research indicates that this labeled metabolite is invaluable for tracing metabolic pathways in human subjects, allowing for precise quantification in biological samples .
- Receptor Interaction Studies : Investigations into its binding affinities reveal that it retains significant activity at both serotonin and dopamine receptors, which is critical for understanding its role in managing psychiatric disorders .
- Therapeutic Efficacy : Clinical trials have shown that metabolites like 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 contribute to the overall therapeutic effects of Quetiapine, particularly in mood stabilization and reduction of psychotic symptoms .
Properties
CAS No. |
1246819-53-3 |
---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
319.452 |
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2 |
InChI Key |
CAWOJGJDGLXKTF-UFBJYANTSA-N |
SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Synonyms |
11-(1-Piperazinyl-d8)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride; M 236303-d8 Dihydrochloride; |
Origin of Product |
United States |
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